REACTION_CXSMILES
|
[N:1]1([C:7]2[N:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[S:13](N)([NH2:16])(=[O:15])=[O:14]>O1CCOCC1>[N:12]1[CH:11]=[CH:10][CH:9]=[N:8][C:7]=1[N:1]1[CH2:6][CH2:5][N:4]([S:13]([NH2:16])(=[O:15])=[O:14])[CH2:3][CH2:2]1
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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N1(CCNCC1)C1=NC=CC=N1
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Name
|
|
Quantity
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1.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The subtitle compound was prepared
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Name
|
|
Type
|
product
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Smiles
|
N1=C(N=CC=C1)N1CCN(CC1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |